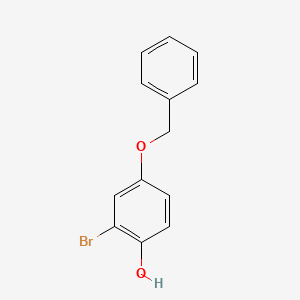

4-(Benzyloxy)-2-bromophenol

Übersicht

Beschreibung

4-(Benzyloxy)-2-bromophenol is an organic compound belonging to the phenol family It is characterized by a bromine atom and a benzyloxy group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-bromophenol typically involves the bromination of 4-(Benzyloxy)phenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction conditions are usually mild, and the process involves the substitution of a hydrogen atom on the phenol ring with a bromine atom .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Benzyloxy)-2-bromophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to form the corresponding phenol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as zinc or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones.

Reduction: Phenols.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Benzyloxy)-2-bromophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-2-bromophenol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s ability to bind to specific sites on proteins, while the bromine atom can participate in halogen bonding, influencing the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

4-(Benzyloxy)phenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

2-Bromophenol: Lacks the benzyloxy group, affecting its binding affinity and specificity.

4-Bromophenol: Similar structure but without the benzyloxy group, leading to different chemical properties and applications.

Uniqueness: 4-(Benzyloxy)-2-bromophenol is unique due to the presence of both a benzyloxy group and a bromine atom on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and binding properties, making it valuable in various research and industrial applications.

Biologische Aktivität

4-(Benzyloxy)-2-bromophenol is an organic compound notable for its unique structural features, which include a bromine atom and a benzyloxy functional group attached to a phenolic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : CHBrO

- Molecular Weight : 279.13 g/mol

- Structural Features :

- A phenolic hydroxyl group (-OH)

- A bromine substituent at the 2-position of the benzene ring

- A benzyloxy group (-O-CHCH) at the 4-position

This specific substitution pattern influences both its reactivity and biological activity, making it a subject of various studies aimed at understanding its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Its effectiveness suggests potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anti-inflammatory and Anticancer Properties

Studies have explored the anti-inflammatory and anticancer properties of derivatives of this compound. For example, derivatives have been synthesized and evaluated for their ability to inhibit enzymes involved in inflammatory pathways and cancer progression. These compounds have shown promise in reducing inflammation and inhibiting tumor cell growth, indicating their potential as therapeutic agents in treating inflammatory diseases and cancers .

MAO-B Inhibition Study

A significant study evaluated a derivative of this compound for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The compound demonstrated competitive inhibition with an IC value of 0.062 µM, making it a potent candidate for further development as a neuroprotective agent. The study highlighted the compound's antioxidant properties and its ability to cross the blood-brain barrier (BBB), further supporting its therapeutic potential .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. These studies utilize techniques such as molecular docking simulations to elucidate the compound's mechanism of action, which is crucial for understanding how it can be effectively utilized in medicinal applications.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromophenol | CHBr | Simple bromophenol without benzyloxy |

| 2-Bromo-4-methoxyphenol | CHBrO | Contains methoxy instead of benzyloxy |

| 2-Benzyloxy-4-bromophenol | CHBrO | Similar structure but different position of benzyloxy |

The structural differences significantly influence their reactivity and biological activities. The presence of the benzyloxy group in this compound enhances its interaction with biological targets compared to other compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Benzyloxy)-2-bromophenol, and what are the critical reaction parameters?

- Methodology : A typical synthesis involves Friedel-Crafts alkylation or nucleophilic substitution. For example, bromination of 4-benzyloxyphenol using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions (temperature: 0–25°C, solvent: DCM/THF). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

- Key Considerations : Monitor reaction progress with TLC or HPLC to avoid over-bromination. Steric hindrance from the benzyloxy group may require extended reaction times .

Q. How can spectroscopic techniques (FTIR, NMR, MS) be used to confirm the structure of this compound?

- FTIR : Look for O–H stretch (~3200 cm⁻¹, phenolic), C–Br stretch (~600 cm⁻¹), and C–O–C (benzyl ether, ~1250 cm⁻¹) .

- ¹H NMR : Expect signals at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 5.1 ppm (OCH₂Ph), and δ 6.8–7.2 ppm (phenolic ring protons). The bromine substituent causes deshielding in adjacent protons .

- Mass Spec : Molecular ion peak at m/z 263.13 (C₁₃H₁₁BrO⁺) with fragmentation patterns reflecting cleavage of the benzyl group .

Advanced Research Questions

Q. How does the steric and electronic influence of the benzyloxy group affect the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-donating benzyloxy group activates the aromatic ring toward electrophilic substitution but sterically hinders coupling reactions (e.g., Suzuki-Miyaura). Use bulky palladium catalysts (e.g., XPhos Pd G3) to mitigate steric effects .

- Data Contradiction : Conflicting yields in literature may arise from solvent choice (polar aprotic vs. ethereal solvents) or moisture sensitivity of intermediates .

Q. What strategies can resolve discrepancies in reported bioactivity data for this compound derivatives?

- Methodology :

Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition) across derivatives .

Computational Modeling : Compare molecular docking results (e.g., binding affinity to COX-1) with experimental IC₅₀ values to identify outliers .

Metabolite Analysis : Assess stability under biological conditions (e.g., liver microsomes) to rule out degradation artifacts .

Q. How can crystallographic data inform the design of this compound-based inhibitors?

- Case Study : X-ray crystallography of analogous compounds (e.g., 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one) reveals planar conformations critical for π-π stacking in enzyme active sites .

- Implications : Modify substituents to enhance hydrogen bonding (e.g., introduce hydroxyl groups) or adjust steric bulk to optimize binding .

Q. Methodological Challenges

Q. What are the limitations of HPLC in quantifying this compound in complex matrices (e.g., biological samples)?

- Optimization : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) for baseline separation. Validate with spike-recovery tests (recovery >90%) .

- Pitfalls : Co-elution with metabolites may require tandem MS detection (LC-MS/MS) for specificity .

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled for this compound?

- Hypothesis Testing :

- In Vitro : Test for off-target effects using kinase profiling panels.

- In Vivo : Evaluate bioavailability via pharmacokinetic studies (plasma half-life, tissue distribution) .

- Example : Poor solubility may limit in vivo efficacy; formulate with cyclodextrins or liposomes to improve delivery .

Eigenschaften

IUPAC Name |

2-bromo-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGLPWLKZYKDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304222 | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79352-66-2 | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79352-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.